2,4-Dipropoxybenzaldehyde
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Overview
Description
2,4-Dipropoxybenzaldehyde is an organic compound with the molecular formula C13H18O3. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by propoxy groups at the 2 and 4 positions. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dipropoxybenzaldehyde can be synthesized through the formylation of dialkoxybenzenes. One common method involves the alkylation of dihydroxybenzaldehydes with alkyl bromides or iodides . The reaction typically uses hexamethylenetetramine (HMTA) as a formylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dipropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: 2,4-Dipropoxybenzoic acid.
Reduction: 2,4-Dipropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2,4-Dipropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dipropoxybenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The propoxy groups influence its reactivity and solubility, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of propoxy groups.
2,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of propoxy groups.
Uniqueness: 2,4-Dipropoxybenzaldehyde is unique due to the presence of propoxy groups, which provide different steric and electronic effects compared to methoxy or hydroxyl groups. This uniqueness makes it suitable for specific synthetic applications where these effects are desirable.
Properties
IUPAC Name |
2,4-dipropoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOWILXGBBQBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368484 |
Source
|
Record name | 2,4-Dipropoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156744-09-1 |
Source
|
Record name | 2,4-Dipropoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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